GB-2a

Description

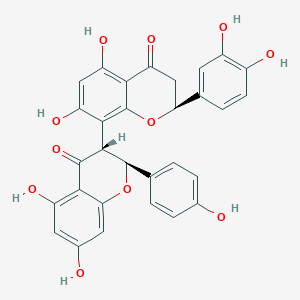

Structure

3D Structure

Properties

IUPAC Name |

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O11/c31-14-4-1-12(2-5-14)29-27(28(39)25-18(35)8-15(32)9-23(25)41-29)26-20(37)10-19(36)24-21(38)11-22(40-30(24)26)13-3-6-16(33)17(34)7-13/h1-10,22,27,29,31-37H,11H2/t22-,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIXFUXOSFSXPC-DETITRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939798 | |

| Record name | 2'-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2,2',3,3'-tetrahydro-4H,4'H-[3,8'-bi-1-benzopyran]-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18412-96-9 | |

| Record name | GB 2a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18412-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GB 2a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018412969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2-(4-hydroxyphenyl)-2,2',3,3'-tetrahydro-4H,4'H-[3,8'-bi-1-benzopyran]-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one natural sources

Compound Identification: (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

This technical guide provides an in-depth overview of the natural sources, isolation protocols, and biosynthetic context for the specified biflavonoid. This molecule is a complex dimer formed by a C-3 to C-8 linkage between an eriodictyol (flavanone) unit and an aromadendrin (dihydroflavonol) unit. While direct isolation of this exact compound is not prominently documented under this specific nomenclature, extensive phytochemical evidence points towards a primary natural source and a well-established protocol for its extraction and purification.

Primary Natural Source: Garcinia mannii

The most compelling evidence identifies the natural source of this biflavonoid class as the stem bark of Garcinia mannii , an evergreen forest tree native to West and Central Africa. This species is known for producing a rich diversity of complex phenolic compounds, particularly C-3/C-8 linked biflavanones.

Research on G. mannii led to the isolation and characterization of Manniflavanone , a major biflavonoid constituent of the stem bark. The structure of manniflavanone is exceptionally similar to the query compound, differing only by the presence of an additional hydroxyl group at the C-3 position of the eriodictyol moiety, making that unit a taxifolin (dihydroquercetin) monomer instead.

The requested compound is the 3-deoxy analogue of the principal biflavonoid, manniflavanone. In plant biosynthetic pathways, such hydroxylated and non-hydroxylated analogues commonly co-occur. Therefore, it is highly probable that the target compound is a naturally occurring minor biflavonoid in the stem bark of Garcinia mannii, extractable and isolable alongside manniflavanone.

Quantitative Data of Related Biflavonoids

While specific quantitative data for the target compound is not available in the literature, the yields of related C-3/C-8 linked biflavanones from Garcinia species provide a valuable reference. The table below summarizes reported yields for major biflavanones isolated from the stem bark of Garcinia species, which can be considered indicative of the potential yield for the target compound.

| Compound Name | Plant Source | Plant Part | Yield (% of Dry Extract) |

| Manniflavanone | Garcinia mannii | Stem Bark | Not specified, but a major constituent |

| Kolaflavanone | Garcinia kola | Nuts | Not specified, a major component |

| GB-1 | Garcinia kola | Seeds | ~0.15% |

| GB-2 | Garcinia kola | Seeds | ~0.10% |

Experimental Protocols

The following protocol is based on the successful methodology used for the isolation of manniflavanone and other biflavonoids from the stem bark of Garcinia mannii. This procedure is directly applicable for the isolation of the target compound.

Plant Material Collection and Preparation

-

Source: Stem bark of Garcinia mannii.

-

Preparation: The collected bark is air-dried at ambient temperature for several weeks to reduce moisture content. The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent: Acetone or Methanol.

-

Procedure: The powdered bark is exhaustively extracted by cold percolation with the solvent at room temperature. The plant material is soaked in the solvent for 48-72 hours, after which the solvent is drained. This process is repeated three times with fresh solvent to ensure complete extraction of the phenolic constituents.

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude viscous extract.

Solvent Partitioning and Fractionation

-

Objective: To separate compounds based on polarity and remove lipids and highly polar impurities.

-

Procedure: The crude acetone/methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:

-

Hexane (or Petroleum Ether): To remove fats, waxes, and non-polar compounds.

-

Chloroform (or Dichloromethane): To extract compounds of intermediate polarity.

-

Ethyl Acetate: This fraction is typically enriched in flavonoids and biflavonoids.

-

-

The resulting ethyl acetate fraction is dried over anhydrous sodium sulfate and concentrated in vacuo.

Chromatographic Purification

-

Technique: Column Chromatography is the primary method for separation.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of Chloroform -> Chloroform-Methanol or Hexane -> Hexane-Ethyl Acetate.

-

Fraction Collection: Fractions are collected in regular volumes (e.g., 100 mL each) and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 95:5) and visualized under UV light (254 nm and 366 nm) and/or with a spray reagent (e.g., ferric chloride or vanillin-sulfuric acid).

-

Final Purification: Fractions containing the target compound (as identified by TLC comparison with related standards, if available) are pooled and may require further purification using preparative TLC or Sephadex LH-20 column chromatography to yield the pure compound.

Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

UV Spectroscopy: To confirm the flavonoid nature.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the precise structure, connectivity, and stereochemistry of the molecule.

Visualizations

Experimental Workflow

The logical flow from raw plant material to the purified biflavonoid is outlined in the diagram below.

Putative Biosynthetic Pathway

The formation of this C-3/C-8 linked biflavonoid in Garcinia mannii is believed to occur via the oxidative coupling of its two monomeric flavonoid precursors. The general pathway is depicted below.

Physical and chemical properties of GB 2a biflavonoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of the GB 2a biflavonoid. The information is compiled to serve as a crucial resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

GB 2a is a naturally occurring biflavonoid found in various plant species, including the fruits of Garcinia xanthochymus, the seeds of Allanblackia floribunda, and the leaves of Garcinia gardneriana (formerly Rheedia gardneriana).[1] It exists as a powder in its isolated form.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₂O₁₁ | MedChemExpress |

| Molecular Weight | 558.49 g/mol | ChemFaces, MedChemExpress |

| CAS Number | 18412-96-9 | MedChemExpress |

| Appearance | Powder | ChemFaces |

Solubility

GB 2a exhibits solubility in a range of organic solvents.

| Solvent | Solubility | Source |

| Chloroform | Soluble | ChemFaces |

| Dichloromethane | Soluble | ChemFaces |

| Ethyl Acetate | Soluble | ChemFaces |

| DMSO | Soluble | ChemFaces |

| Acetone | Soluble | ChemFaces |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of GB 2a. While complete raw spectral data is not publicly available, the following information has been reported in the literature.

-

¹H and ¹³C NMR: The ¹H and ¹³C NMR data for GB 2a have been reported and are consistent with its biflavonoid structure. Specific chemical shifts and coupling constants are essential for unambiguous identification and are typically determined in deuterated solvents such as DMSO-d₆ or Methanol-d₄.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of flavonoids and biflavonoids typically shows two major absorption bands. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring), while Band II, between 240-280 nm, corresponds to the benzoyl system (A-ring).[2] The exact λmax values for GB 2a would be determined by its specific hydroxylation and glycosylation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum of GB 2a is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, consistent with its flavonoid structure.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication of scientific findings and further research.

Isolation of GB 2a from Garcinia gardneriana

While a specific, detailed protocol for the isolation of GB 2a from Garcinia gardneriana is not available in the provided search results, a general methodology for the isolation of compounds from Garcinia species can be outlined as follows. This should be adapted and optimized based on the specific characteristics of the plant material and the target compound.

General Workflow for Isolation:

Caption: General workflow for the isolation of GB 2a.

Methodology:

-

Extraction: The dried and powdered leaves of Garcinia gardneriana are macerated with ethanol at room temperature.[3] The process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The biflavonoids are typically concentrated in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the different components.

-

Purification: Fractions containing GB 2a, as identified by thin-layer chromatography (TLC) and comparison with a standard, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Tyrosinase Inhibition Assay

GB 2a has been shown to inhibit tyrosinase, the key enzyme in melanin synthesis. The following is a general protocol for a colorimetric tyrosinase inhibition assay.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Ethanolic and Aqueous Extracts of Garcinia gardneriana Leaves in an In Vivo Experimental Model Induced by a Hyperlipidic Diet - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of GB-2a Biosynthesis in Garcinia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Garcinia, a rich source of diverse secondary metabolites, has garnered significant attention for its production of unique biflavonoids with promising pharmacological activities. Among these, GB-2a, a biflavonoid predominantly found in species such as Garcinia gardneriana, has emerged as a molecule of interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, detailing the proposed enzymatic steps, and offering insights into the experimental methodologies required for its investigation. While the complete biosynthetic pathway is yet to be fully elucidated, this document synthesizes the available evidence to guide future research and development efforts.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and flavonoid pathways, culminating in a crucial oxidative coupling step of two flavonoid monomers. This compound is structurally a dimer of two flavanone units, likely naringenin or a closely related derivative.

Phenylpropanoid and Flavonoid Monomer Biosynthesis

The initial stages of the pathway involve the synthesis of the flavonoid monomers from the primary metabolite L-phenylalanine. This process is well-established and involves a series of enzymatic reactions catalyzed by key enzymes of the phenylpropanoid and flavonoid biosynthetic pathways.

| Step | Reaction | Key Enzymes | Precursor | Product |

| 1 | Phenylalanine deamination | Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid |

| 2 | Hydroxylation | Cinnamate-4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid |

| 3 | Coenzyme A ligation | 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA |

| 4 | Chalcone synthesis | Chalcone synthase (CHS) | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |

| 5 | Isomerization | Chalcone isomerase (CHI) | Naringenin chalcone | Naringenin |

Table 1: Key Enzymatic Steps in the Biosynthesis of the Flavanone Monomer (Naringenin).

The following diagram illustrates the initial steps leading to the formation of the naringenin monomer, the putative precursor of this compound.

Spectroscopic data (NMR, MS) of (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Compound Name: (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Common Synonyms: GB-2a CAS Number: 18412-96-9[1] Molecular Formula: C₃₀H₂₂O₁₁[1]

This technical guide provides a comprehensive overview of the biflavonoid this compound, a natural product found in plants of the Garcinia and Rheedia genera. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of this class of compounds.

Spectroscopic Data

Mass Spectrometry (MS)

| Property | Value |

| Molecular Weight | 558.49 g/mol |

| Exact Mass | 558.11621 g/mol |

| Monoisotopic Mass | 558.11621 g/mol |

Experimental Protocols

The following is a representative experimental protocol for the isolation and characterization of biflavonoids like this compound from plant material, based on established methodologies for compounds isolated from the Garcinia genus.

Plant Material Extraction and Fractionation

-

Drying and Pulverization: The leaves of the plant material (e.g., Garcinia multiflora) are air-dried at room temperature and then ground into a fine powder.

-

Maceration: The powdered plant material is subjected to extraction with a solvent such as methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. This process is typically repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This fractionation separates compounds based on their polarity. Biflavonoids like this compound are typically enriched in the ethyl acetate fraction.

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 366 nm) and/or by spraying with a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Further Purification: Fractions containing the compound of interest are combined and may require further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to yield the pure compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): The structure of the purified compound is elucidated using ¹H-NMR and ¹³C-NMR spectroscopy. Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or methanol-d₄. 2D-NMR techniques (COSY, HSQC, HMBC) are employed to confirm the structure and assign all proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and confirm the molecular formula of the compound.

Proposed Biological Activity and Signaling Pathway

While specific signaling pathways for this compound have not been elucidated, its reported analgesic activity, particularly in inflammatory pain models, suggests a mechanism of action involving the modulation of inflammatory pathways. Many flavonoids and biflavonoids are known to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines like TNF-α or IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

It is proposed that biflavonoids like this compound may inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Visualization of the Proposed Signaling Pathway

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

References

Potential therapeutic targets of GB-2a biflavonoid

An In-Depth Technical Guide to the Potential Therapeutic Targets of GB-2a Biflavonoid

Executive Summary:

Biflavonoids, a class of polyphenolic compounds, are gaining significant attention for their diverse pharmacological activities. Among these, this compound, a prominent constituent of the kolaviron bioflavonoid complex from Garcinia kola seeds, has been implicated in a range of therapeutic effects. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, primarily through the lens of studies conducted on the kolaviron complex. It is aimed at researchers, scientists, and drug development professionals, offering detailed insights into the anticancer, anti-inflammatory, and neuroprotective mechanisms of this class of compounds. The guide summarizes quantitative data, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Anticancer Therapeutic Targets

The anticancer properties of the kolaviron complex, which includes this compound, have been demonstrated in various cancer cell lines. The primary mechanism appears to be the induction of apoptosis through the modulation of key signaling pathways.

Molecular Targets and Mechanisms

Kolaviron's anticancer effects are primarily centered on the induction of the intrinsic apoptotic pathway.[1] This is achieved by:

-

Upregulation of p53: The tumor suppressor protein p53 is a key initiator of apoptosis in response to cellular stress.

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical step in mitochondrial-mediated apoptosis.

-

Mitochondrial Disruption: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1]

Quantitative Data: Cytotoxicity

The cytotoxic effects of kolaviron have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound/Complex | Cell Line | IC50 Value | Assay |

| Kolaviron | Colorectal Adenocarcinoma (Caco-2) | 9.49 µg/mL | MTT Assay[1] |

| Cisplatin (Control) | Colorectal Adenocarcinoma (Caco-2) | 2.71 µg/mL | MTT Assay[1] |

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of kolaviron-induced apoptosis in cancer cells.

Caption: Kolaviron-induced intrinsic apoptosis pathway.

Experimental Protocols

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.[1]

-

Reagents and Materials:

-

Cancer cell line (e.g., Caco-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Kolaviron stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of kolaviron (e.g., 1-100 µg/mL) and a vehicle control (DMSO). Incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control.

-

Determine the IC50 value by plotting cell viability against the log of the kolaviron concentration.

-

This protocol is used to detect and quantify specific proteins involved in the apoptosis pathway.

-

Reagents and Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Compare the expression levels of apoptotic proteins in treated versus untreated cells.

-

Anti-inflammatory Therapeutic Targets

Kolaviron, containing this compound, exhibits significant anti-inflammatory properties by targeting key inflammatory pathways, particularly the NF-κB and Nrf2 signaling cascades.

Molecular Targets and Mechanisms

The anti-inflammatory action of kolaviron is multifaceted:

-

Inhibition of NF-κB Pathway: Kolaviron has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[2][3] This leads to a reduction in the production of pro-inflammatory mediators, including:

-

Activation of Nrf2/ARE Pathway: Kolaviron can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[3][6] Nrf2 activation leads to the expression of antioxidant enzymes, which help to mitigate oxidative stress, a key component of inflammation.

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound/Complex | Cell Line/Model | Mediator | Concentration/Dose | % Inhibition |

| Kolaviron | RAW 264.7 Macrophages | NO Production | Dose-dependent | Significant inhibition reported[4] |

| Kolaviron | RAW 264.7 Macrophages | PGE2 Production | Dose-dependent | Significant reduction reported[4] |

| Kolaviron | Carrageenan-induced paw edema (mice) | Paw Edema | Dose-dependent | Significant reduction reported[4] |

Signaling Pathway Visualization

The diagrams below illustrate kolaviron's dual action on inflammatory signaling.

Caption: Inhibition of the NF-κB inflammatory pathway by Kolaviron.

Caption: Activation of the Nrf2 antioxidant pathway by Kolaviron.

Experimental Protocols

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.[7]

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Kolaviron stock solution

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

-

-

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with various concentrations of kolaviron for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using sodium nitrite.

-

Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-treated control.

-

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.[4][8]

-

Animals and Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Kolaviron solution for oral or intraperitoneal administration

-

Plethysmometer

-

-

Procedure:

-

Animal Grouping: Divide animals into control, positive control (e.g., indomethacin), and kolaviron-treated groups.

-

Compound Administration: Administer kolaviron or the control substance orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

-

Neuroprotective Therapeutic Targets

The neuroprotective effects of kolaviron and its constituents, including this compound, are largely attributed to their antioxidant and anti-inflammatory properties, which are crucial in combating neurodegenerative processes.

Molecular Targets and Mechanisms

The neuroprotective mechanisms of kolaviron are closely linked to its anti-inflammatory actions:

-

Inhibition of Neuroinflammation: In microglia, the resident immune cells of the brain, kolaviron inhibits the production of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO, PGE2).[2] This is primarily achieved through the inhibition of the NF-κB pathway.[2]

-

Activation of the Nrf2 Pathway: Kolaviron's ability to activate the Nrf2 antioxidant pathway in neuronal and glial cells is a key neuroprotective mechanism.[3] This enhances the cellular defense against oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.[9][10]

-

Preservation of Neuronal Integrity: By reducing inflammation and oxidative stress, kolaviron helps to prevent neuronal destruction. Histological analysis has shown that kolaviron can protect pyramidal cells in the hippocampus from neurotoxin-induced damage.[10]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound or kolaviron in vitro.

Caption: Workflow for in vitro neuroprotection studies.

Experimental Protocols

This protocol assesses the ability of a compound to protect neuronal cells from oxidative damage.[11]

-

Reagents and Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12)

-

Kolaviron/GB-2a stock solution

-

Hydrogen peroxide (H2O2) or Amyloid-beta peptide as the neurotoxic agent

-

Reagents for MTT assay and Western blotting

-

-

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80% confluency.

-

Pre-treatment: Pre-treat the cells with various non-toxic concentrations of kolaviron/GB-2a for 24 hours.

-

Induction of Damage: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for another 24 hours.

-

Assessment:

-

Measure cell viability using the MTT assay as described in section 1.4.1.

-

Analyze the expression of apoptotic and survival pathway proteins (e.g., Bcl-2, Bax, cleaved caspase-3) by Western blot as described in section 1.4.2.

-

Measure levels of inflammatory markers in the cell supernatant by ELISA or Griess assay.

-

-

-

Data Analysis:

-

Compare the cell viability and protein expression levels in cells treated with the neurotoxin alone versus those pre-treated with kolaviron/GB-2a.

-

Conclusion and Future Directions

The biflavonoid this compound, as a key component of the kolaviron complex, demonstrates significant therapeutic potential across multiple domains, including oncology, inflammation, and neurodegeneration. Its ability to modulate fundamental cellular pathways such as apoptosis (via p53 and Bcl-2 family proteins), inflammation (via NF-κB), and cellular defense (via Nrf2) underscores its promise as a lead compound for drug development.

Future research should focus on isolating this compound to high purity and conducting detailed pharmacological studies to delineate its specific contributions to the observed effects of the kolaviron complex. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more advanced preclinical models, will be crucial for translating these promising findings into clinical applications. The development of synthetic analogs of this compound could also offer opportunities to enhance its potency, selectivity, and drug-like properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | GB1a Ameliorates Ulcerative Colitis via Regulation of the NF-κB and Nrf2 Signaling Pathways in an Experimental Model [frontiersin.org]

- 4. Anti-inflammatory activities of a kolaviron-inhibition of nitric oxide, prostaglandin E2 and tumor necrosis factor-alpha production in activated macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Kolaviron, Biflavonoid Complex from the Seed of Garcinia kola Attenuated Angiotensin II- and Lypopolysaccharide-induced Vascular Smooth Muscle Cell Proliferation and Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Analgesic Activities of a Novel Biflavonoid from Shells of Camellia oleifera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Preliminary In Vitro Bioactivity Screening of GB-2a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro bioactivity screening of GB-2a, a novel synthetic compound with therapeutic potential. The document details the experimental protocols, quantitative results, and putative signaling pathways involved in its biological activity. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the early-stage discovery and development of new chemical entities.

Quantitative Bioactivity Data Summary

The in vitro bioactivity of this compound was assessed through a panel of standard assays to determine its cytotoxic, anti-inflammatory, and antioxidant properties. All quantitative data are summarized in the tables below for clear comparison.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (IC50 in µM)

| Cell Line | This compound | Doxorubicin (Positive Control) |

| A549 (Lung Carcinoma) | 15.2 ± 1.8 | 0.8 ± 0.1 |

| MCF-7 (Breast Adenocarcinoma) | 22.5 ± 2.1 | 1.2 ± 0.2 |

| HeLa (Cervical Carcinoma) | 18.9 ± 1.5 | 1.0 ± 0.1 |

| HepG2 (Hepatocellular Carcinoma) | 35.1 ± 3.2 | 2.5 ± 0.4 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Metric | This compound | Indomethacin (Positive Control) |

| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | IC50 (µM) | 25.8 ± 2.5 | 15.3 ± 1.2 |

| Cyclooxygenase-2 (COX-2) Inhibition | IC50 (µM) | 30.1 ± 3.1 | 10.5 ± 0.9 |

Table 3: Antioxidant Activity of this compound

| Assay | Metric | This compound | Ascorbic Acid (Positive Control) |

| DPPH Radical Scavenging | IC50 (µM) | 45.3 ± 4.2 | 18.7 ± 1.5 |

| ABTS Radical Scavenging | IC50 (µM) | 38.9 ± 3.6 | 15.2 ± 1.1 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture

Human cancer cell lines (A549, MCF-7, HeLa, and HepG2) and the murine macrophage cell line (RAW 264.7) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

-

Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

The cells were then treated with various concentrations of this compound (0.1 to 100 µM) and doxorubicin as a positive control for 48 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In-Depth Technical Guide on the Research Applications of CAS number 18412-96-9 (GB-2a)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research applications of the biflavonoid GB-2a (CAS Number 18412-96-9). This compound, a natural compound isolated from plant species such as Rheedia gardneriana (also known as Garcinia gardneriana), has demonstrated significant potential in preclinical studies, particularly in the areas of analgesia, anti-inflammatory, and antioxidant activities. This document details the experimental methodologies, quantitative data, and explored mechanisms of action associated with this compound, offering a valuable resource for researchers in pharmacology and drug discovery.

Core Research Applications

This compound has been primarily investigated for its therapeutic potential in the following areas:

-

Analgesia: Particularly effective in models of inflammatory pain.

-

Anti-inflammatory Activity: Potential to modulate key inflammatory pathways.

-

Antioxidant Activity: Capacity to scavenge free radicals.

-

Cancer Research: Explored for its inhibitory effects on enzymes like aromatase.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related biflavonoids.

| Compound | Test | Organism/Cell Line | Result | Unit |

| This compound | Analgesic Activity (formalin test, 2nd phase) | Mice | "Significative" analgesic activity | - |

| This compound | Aromatase Inhibition | - | IC50: 1.35 - 7.67 | µM |

| This compound-II-4'-OMe | Analgesic Activity (writhing test) | Mice | ID50: 4.5 | µmol/kg |

| This compound-II-4'-OMe | Analgesic Activity (formalin test, 1st phase) | Mice | ID50: 8.2 | µmol/kg |

| This compound-II-4'-OMe | Analgesic Activity (formalin test, 2nd phase) | Mice | ID50: 6.8 | µmol/kg |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Analgesic Activity: Formalin Test

The formalin test in mice is a widely used model to assess antinociceptive and anti-inflammatory-analgesic effects. The test has two distinct phases: an early, neurogenic phase and a late, inflammatory phase.

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the testing environment to reduce stress-induced variability.

-

Drug Administration: this compound or a control vehicle is administered to the animals, typically via intraperitoneal injection, at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one of the hind paws.[1][2]

-

Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The amount of time the animal spends licking the injected paw is recorded.

-

Phases of Observation:

-

Phase 1 (Early Phase): The licking time is recorded for the first 5 minutes post-injection. This phase is indicative of direct nociceptor stimulation.[1]

-

Phase 2 (Late Phase): After a quiescent period, the licking time is recorded again, typically from 20 to 30 minutes post-injection. This phase reflects the response to inflammatory mediators.[1]

-

-

Data Analysis: The total time spent licking in each phase is calculated and compared between the treated and control groups. A significant reduction in licking time in the treated group indicates an analgesic effect.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM). The solution has a deep violet color.

-

Sample Preparation: this compound is dissolved in the same solvent to prepare a series of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control is prepared with the solvent instead of the sample.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under investigation, preliminary evidence and studies on related biflavonoids suggest potential involvement in key signaling pathways related to inflammation.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2). A study on the related biflavonoid, GB1a, demonstrated its ability to suppress the nuclear translocation of NF-κB.[3][4] This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating NF-κB Inhibition

To validate the hypothesis that this compound inhibits the NF-κB pathway, the following experimental workflow can be employed.

Figure 2: Experimental workflow to assess this compound's effect on NF-κB signaling.

Conclusion and Future Directions

The biflavonoid this compound (CAS 18412-96-9) presents a promising natural product scaffold for the development of novel therapeutic agents, particularly for pain and inflammation. The existing data strongly supports its analgesic properties in models of inflammatory pain. Future research should focus on:

-

Elucidating the precise molecular targets of this compound within inflammatory signaling pathways.

-

Conducting comprehensive dose-response studies to establish robust IC50 and ID50 values for its analgesic, anti-inflammatory, and antioxidant activities.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential for in vivo efficacy and safety.

-

Exploring the structure-activity relationships of this compound and related biflavonoids to guide the synthesis of more potent and selective analogs.

This technical guide serves as a foundational resource for researchers to build upon the current knowledge of this compound and to further explore its therapeutic potential.

References

- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GB1a Ameliorates Ulcerative Colitis via Regulation of the NF-κB and Nrf2 Signaling Pathways in an Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | GB1a Ameliorates Ulcerative Colitis via Regulation of the NF-κB and Nrf2 Signaling Pathways in an Experimental Model [frontiersin.org]

Biflavonoids from Garcinia dulcis: A Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinia dulcis, a tropical fruit tree native to Southeast Asia, has a rich history in traditional medicine for treating a variety of ailments.[1] Modern phytochemical research has revealed that various parts of this plant are abundant in bioactive compounds, particularly biflavonoids, which have demonstrated significant pharmacological properties.[1][2][3] This technical guide provides an in-depth overview of the biological activities of biflavonoids isolated from Garcinia dulcis, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Bioactivity of Garcinia dulcis Biflavonoids and Extracts

The following tables summarize the quantitative data on the biological activities of extracts and isolated biflavonoids from Garcinia dulcis and related Garcinia species.

Table 1: Antioxidant Activity

| Compound/Extract | Assay | IC50 Value (µg/mL) | Source Species | Reference |

| Root Extract | DPPH | 71.07 ± 0.02 | G. dulcis | [4] |

| Root Extract | ABTS | 28.08 ± 0.01 | G. dulcis | [4] |

| Fruit Peel Extract | DPPH | 137.721 | G. dulcis | [5] |

| Morelloflavone | DPPH | 10.01 | G. cowa | [6] |

| Morelloflavone-7''-O-glucoside (Fukugiside) | DPPH | 12.92 | G. cowa | [6] |

Table 2: Anticancer Activity (Cytotoxicity)

| Compound/Extract | Cell Line | IC50 Value (µg/mL) | Source Species | Reference |

| Peel Extract | HepG2 (Liver) | 46.33 ± 4.51 | G. dulcis | [7] |

| Flesh Extract | HepG2 (Liver) | 38.33 ± 3.51 | G. dulcis | [7] |

| Seed Extract | HepG2 (Liver) | 7.5 ± 2.52 | G. dulcis | [7] |

| Garcinol | THP-1 (Leukemia) | 78.45 ± 2.13 µM | G. dulcis | [8] |

| Garcinol | RAW 264.7 (Macrophage) | 67.86 ± 1.25 µM | G. dulcis | [8] |

Table 3: Anti-inflammatory Activity

| Compound/Extract | Assay | IC50 Value | Source Species | Reference |

| Garcinol | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | Not specified, but significant inhibition at 10, 20, and 30 µM | G. dulcis | [9] |

| Morelloflavone | HMG-CoA Reductase Inhibition (Kᵢ) | 80.87 ± 0.06 µM (vs HMG-CoA), 103 ± 0.07 µM (vs NADPH) | G. dulcis | [9] |

Table 4: Antimicrobial Activity

| Compound/Extract | Microorganism | MIC (µg/mL) | Source Species | Reference |

| Garcinol | Staphylococcus aureus | 8-128 | G. dulcis | [4] |

| Cambogin | Staphylococcus aureus | 8-128 | G. dulcis | [4] |

| Xanthochymol | Staphylococcus aureus | 8-128 | G. dulcis | [4] |

| Garcinol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8-128 | G. dulcis | [4] |

| Cambogin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8-128 | G. dulcis | [4] |

| Xanthochymol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8-128 | G. dulcis | [4] |

| Morelloflavone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 128 | G. dulcis | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol at a concentration of 0.1 mM.

-

Sample Preparation : Dissolve the test compound (biflavonoid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Create a series of dilutions from the stock solution to be tested.

-

Assay Procedure :

-

In a 96-well microplate, add a specific volume of each sample dilution to the wells.

-

Add the DPPH solution to each well.

-

Include a control well containing only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis :

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

DPPH Assay Workflow

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][10][11]

-

Cell Culture : Culture the desired cancer cell line (e.g., HepG2) in appropriate media and conditions until they reach the desired confluence.

-

Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Sample Treatment : Treat the cells with various concentrations of the test biflavonoid for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition :

-

Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for 3-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization :

-

Carefully remove the MTT solution.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Analysis :

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

-

Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding and Treatment :

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test biflavonoid for a specific time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with LPS but no biflavonoid treatment.

-

-

Nitrite Measurement :

-

After a 24-hour incubation period, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

-

Data Analysis :

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value for NO inhibition.

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth.

-

Serial Dilution : Perform a serial two-fold dilution of the test biflavonoid in a 96-well microplate containing broth.

-

Inoculation : Add the standardized microbial inoculum to each well of the microplate.

-

Incubation : Incubate the microplate under appropriate conditions (temperature and time) for the specific microorganism.

-

Data Analysis :

-

After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the biflavonoid in which no visible growth is observed.

-

Signaling Pathway Modulation

Biflavonoids from Garcinia species are known to exert their biological effects by modulating key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[9] Garcinol, a related compound from G. dulcis, has been shown to inhibit the NF-κB signaling pathway.[9] Biflavonoids like morelloflavone are also known inhibitors of NF-κB.[12]

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway

The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Morelloflavone has been shown to have anti-angiogenic effects by targeting the ERK signaling pathway, a component of the MAPK cascade.[13][14]

MAPK/ERK Signaling Pathway Inhibition

Conclusion

The biflavonoids from Garcinia dulcis represent a promising class of natural products with a diverse range of biological activities. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into their therapeutic potential. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, opens up new avenues for the development of novel drugs for the treatment of cancer, inflammatory disorders, and infectious diseases. Further studies focusing on the in vivo efficacy and safety of these biflavonoids are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. pnfs.or.kr [pnfs.or.kr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morelloflavone from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Camboginol and Morelloflavone from Garcinia dulcis (Roxb.) Kurz Flower Extract Promote Autophagic Cell Death against Human Glioblastoma Cells through Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of GB-2a from Garcinia Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-2a, a naturally occurring biflavonoid found in various Garcinia species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including analgesic and anti-inflammatory effects. This document provides a detailed protocol for the extraction and purification of this compound from Garcinia leaves, compiled from established methodologies for biflavonoid isolation. These guidelines are intended to assist researchers in obtaining high-purity this compound for further investigation in drug discovery and development.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₂O₁₁ | [1] |

| Molecular Weight | 558.49 g/mol | [1] |

| Appearance | Yellow amorphous powder | [2] |

| Mass Spectrometry (ESI-MS, negative mode) | m/z 551.4 [M - H]⁻ | [1] |

Table 2: Example Yield of Biflavonoids from Garcinia livingstonei Leaves

| Compound | Yield from 10g dried leaves |

| Amentoflavone | 182 mg |

| 4''-methoxy amentoflavone | 107 mg |

Experimental Protocols

Protocol 1: Extraction of this compound from Garcinia Leaves

This protocol is a comprehensive procedure for the extraction of a biflavonoid-rich fraction from Garcinia leaves.

1. Plant Material Preparation:

-

Collect fresh, healthy leaves of Garcinia gardneriana or a related species.

-

Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

-

Air-dry the leaves in the shade or use a laboratory oven at a controlled temperature (40-50°C) to prevent degradation of bioactive compounds.

-

Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

2. Solvent Extraction:

-

Weigh 50 g of the dried leaf powder and place it in a large conical flask or a Soxhlet apparatus.

-

Macerate or extract the powder sequentially with solvents of increasing polarity.

-

Step 2.1: Defatting: Begin with n-hexane (0.5 L) and extract for 7 days with occasional shaking. This step removes non-polar compounds like fats and waxes.[1] Filter the mixture and discard the n-hexane extract.

-

Step 2.2: Biflavonoid Extraction: Air-dry the defatted plant material and then extract it with ethyl acetate (0.5 L) for 7 days.[1] This solvent is effective in extracting biflavonoids.

-

Step 2.3: Polar Compound Extraction: After the ethyl acetate extraction, the plant residue can be further extracted with methanol (0.5 L) for 7 days to isolate more polar compounds, though this compound is expected to be primarily in the ethyl acetate fraction.[1]

-

Step 2.4: Concentration: After each extraction step, filter the solvent. Concentrate the ethyl acetate extract (which contains this compound) using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

Protocol 2: Purification of this compound

This protocol outlines the purification of this compound from the crude ethyl acetate extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

1. Column Chromatography (Initial Purification):

-

Stationary Phase: Sephadex LH-20 is a suitable stationary phase for the separation of flavonoids.[1] Alternatively, silica gel can be used.[2]

-

Column Preparation: Prepare a slurry of Sephadex LH-20 in methanol and pack it into a glass column (e.g., 100 x 5 cm).[1] Equilibrate the column by running methanol through it until the bed is stable.

-

Sample Loading: Dissolve a portion of the crude ethyl acetate extract (e.g., 1 g) in a minimal amount of methanol and load it onto the top of the column.[1]

-

Elution: Elute the column with methanol as the mobile phase.[1] Collect fractions of a fixed volume (e.g., 15-20 mL).

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5) to identify fractions containing this compound. Visualize the spots under UV light. Pool the fractions that show a prominent spot corresponding to this compound.

-

Alternative Silica Gel Chromatography: A silica gel column can be eluted with an isocratic system of chloroform:methanol (95:5).[2]

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A C18 reverse-phase column is recommended for the purification of flavonoids.

-

Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid to improve peak shape) is a common mobile phase system.

-

Example Gradient Program:

-

0-5 min: 30% Methanol

-

5-25 min: Gradient from 30% to 70% Methanol

-

25-30 min: 70% Methanol (isocratic)

-

30-35 min: Gradient back to 30% Methanol

-

-

Detection: Monitor the elution at a wavelength of 280 nm and 320 nm.[1]

-

Injection and Collection: Inject the partially purified fraction from the column chromatography onto the preparative HPLC system. Collect the peak corresponding to the retention time of this compound.

-

Purity Analysis: The purity of the isolated this compound can be assessed using analytical HPLC-UV. A pure compound should exhibit a single, sharp peak.

Protocol 3: Structural Characterization of this compound

The identity and structure of the purified compound should be confirmed using spectroscopic methods.

1. Mass Spectrometry (MS):

-

Use Electrospray Ionization (ESI) in negative mode.

-

The expected mass-to-charge ratio (m/z) for the deprotonated molecule [M-H]⁻ of this compound is 551.4.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD₃OD).

-

Acquire ¹H-NMR and ¹³C-NMR spectra to confirm the chemical structure of this compound by comparing the obtained chemical shifts with reported data for biflavonoids.

Mandatory Visualizations

Caption: Workflow for this compound Extraction and Purification.

Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of GB-2a and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-2a is a naturally occurring biflavonoid with the molecular formula C₃₀H₂₂O₁₁ found in plants of the Garcinia genus. It has demonstrated significant analgesic activity, making it a compound of interest for pharmaceutical research and development. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound and its potential derivatives using liquid chromatography-mass spectrometry (LC-MS).

Quantitative Data Presentation

The following tables summarize typical data obtained during the quantitative analysis of this compound using a validated LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 557.1 [M-H]⁻ |

| Product Ions (m/z) | 435.1, 283.1 |

| Collision Energy | -35 eV, -45 eV |

| Dwell Time | 100 ms |

Table 2: Calibration Curve and Quality Control Data for this compound Quantification

| Level | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | 1 | 0.98 | 98.0 | 12.5 |

| QC Low | 3 | 2.91 | 97.0 | 8.9 |

| QC Mid | 50 | 51.2 | 102.4 | 6.2 |

| QC High | 200 | 195.8 | 97.9 | 4.5 |

| ULOQ | 500 | 498.5 | 99.7 | 3.1 |

| LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation. |

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

-

Grinding: Freeze the plant material (e.g., leaves, bark) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube. Add 1 mL of 80% methanol in water.

-

Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4 °C.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System Setup:

-

Equilibrate the C18 column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

-

Set the column oven to 40 °C.

-

Prime the LC pumps to remove any air bubbles.

-

-

MS System Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set up a multiple reaction monitoring (MRM) method in negative ion mode.

-

Define the precursor ion for this compound as m/z 557.1.

-

Define the product ions for quantification and confirmation (e.g., m/z 435.1 and 283.1). Optimize collision energies for each transition.

-

-

Sample Analysis:

-

Inject 5 µL of the prepared sample extract.

-

Run the LC gradient as specified in Table 1.

-

Acquire data using the defined MRM method.

-

-

Data Processing:

-

Integrate the peak areas for the specified transitions.

-

Quantify the amount of this compound in the sample by comparing the peak area to a standard curve prepared with a certified reference standard of this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation of this compound in MS/MS.

Signaling Pathway: Inhibition of NF-κB by this compound

Developing a Stable Formulation of GB-2a for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable and effective formulation of the biflavonoid GB-2a for in vivo preclinical research. Due to the limited availability of specific physicochemical data for this compound, this document outlines a systematic approach to formulation development based on the known properties of flavonoids and biflavonoids, which are often characterized by poor aqueous solubility.

Pre-formulation Assessment of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful formulation. While experimental data for this compound is scarce, the following table summarizes its known properties and provides estimated values for key formulation parameters based on its biflavonoid structure.

Table 1: Physicochemical Properties of this compound

| Property | Value / Estimated Value | Source / Rationale |

| Chemical Name | Garcinia Biflavonoid 2a | MedChemExpress[1] |

| Molecular Formula | C₃₀H₂₂O₁₁ | MedChemExpress[1] |

| Molecular Weight | 558.49 g/mol | MedChemExpress[1] |

| Appearance | Likely a yellow to brownish powder | General property of flavonoids |

| Aqueous Solubility | Very low (estimated < 10 µg/mL) | Flavonoids and biflavonoids are notoriously poorly soluble in water.[2][3] |

| pKa | Estimated 6-8 (phenolic hydroxyl groups) | The multiple hydroxyl groups on the flavonoid backbone are weakly acidic. |

| LogP | Estimated > 3 | The large, complex structure suggests high lipophilicity. |

| BCS Classification | Likely Class II or IV | Expected low solubility and potentially low permeability.[4] |

Formulation Strategies for Poorly Soluble this compound

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of formulation will depend on the desired route of administration, dose, and the specific animal model.

Table 2: Recommended Formulation Strategies for this compound

| Strategy | Description | Advantages | Disadvantages |

| Co-solvent Systems | Dissolving this compound in a mixture of water-miscible organic solvents (e.g., PEG 400, propylene glycol, ethanol) and water. | Simple to prepare, suitable for early-stage studies.[5] | Potential for drug precipitation upon dilution in aqueous environments. Toxicity of some co-solvents at high concentrations. |

| Surfactant-based Formulations (Micellar Solutions) | Using surfactants (e.g., Tween® 80, Cremophor® EL) above their critical micelle concentration to encapsulate the drug. | Can significantly increase solubility. | Potential for toxicity and effects on biological membranes. |

| Cyclodextrin Complexation | Encapsulating this compound within the hydrophobic core of cyclodextrins (e.g., HP-β-CD, SBE-β-CD). | Forms a true solution, can improve stability.[6] | Can be expensive, potential for nephrotoxicity with some cyclodextrins at high doses. |

| Lipid-Based Formulations (SEDDS/SMEDDS) | Self-emulsifying or self-microemulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium. | Can significantly enhance oral absorption by utilizing lipid absorption pathways.[3] | More complex to develop and characterize. |

| Amorphous Solid Dispersions (ASDs) | Dispersing this compound in a polymeric carrier (e.g., PVP K30, HPMC) in an amorphous state. | Has been shown to be effective for other biflavonoids, can significantly improve dissolution rate and bioavailability.[2] | Requires specialized equipment (e.g., spray dryer, hot-melt extruder), potential for physical instability (recrystallization). |

| Nanosuspensions | Reducing the particle size of this compound to the nanometer range, often stabilized by surfactants or polymers. | Increases surface area for dissolution, can be used for oral and parenteral routes. | Requires specialized equipment (e.g., high-pressure homogenizer, ball mill), potential for particle aggregation. |

Experimental Protocols

Solubility Screening Protocol

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvent systems to identify promising formulation vehicles.

Materials:

-

This compound powder

-

A selection of solvents and excipients (see Table 3)

-

Vials, magnetic stirrer, analytical balance, HPLC-UV system

Procedure:

-

Prepare a range of potential vehicle systems as outlined in Table 3.

-

Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a sealed vial.

-

Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.

-

Quantify the concentration of this compound in the supernatant using a validated HPLC method.

Table 3: Recommended Solvents and Excipients for Solubility Screening

| Class | Examples |

| Aqueous Buffers | pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer |

| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) |

| Surfactants | Tween® 80, Cremophor® EL, Poloxamer 188 |

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |

| Oils (for lipid-based systems) | Sesame oil, Miglyol® 812, Labrafac™ |

Protocol for Preparation of an Amorphous Solid Dispersion (ASD)